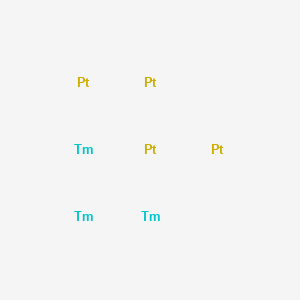![molecular formula C16H20N2O B14496395 3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- CAS No. 64498-75-5](/img/structure/B14496395.png)
3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- is a complex organic compound characterized by its unique structure, which includes a pentenone backbone and an indole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- typically involves multi-step organic reactions. One common method includes the condensation of 3-penten-2-one with an indole derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 3-Penten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-
Uniqueness
3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- is unique due to its indole derivative structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of 3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
64498-75-5 |
|---|---|
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C16H20N2O/c1-9-6-16-14(12(4)13(5)18-16)8-15(9)17-10(2)7-11(3)19/h6-8,17-18H,1-5H3 |
Clé InChI |
FUKGCVWXLZRSIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1NC(=CC(=O)C)C)C(=C(N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


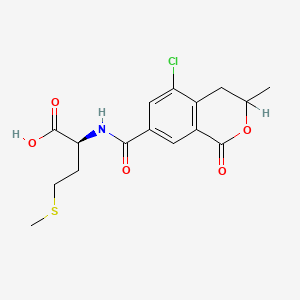
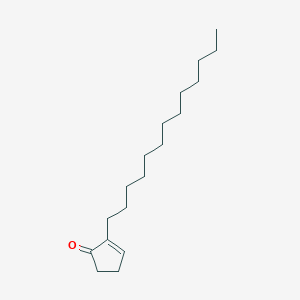
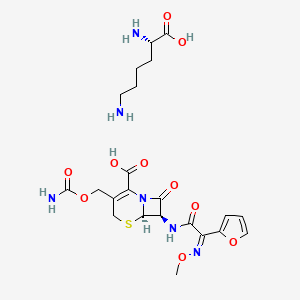
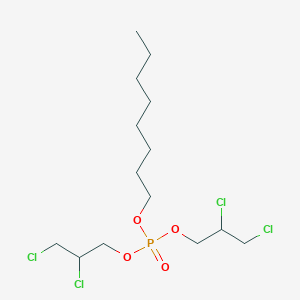
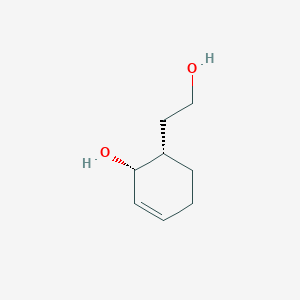
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
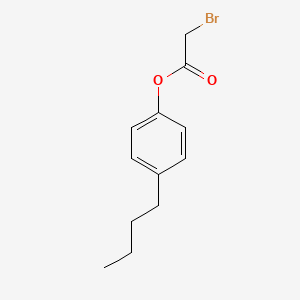
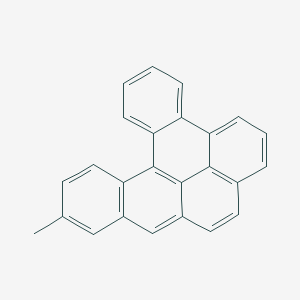
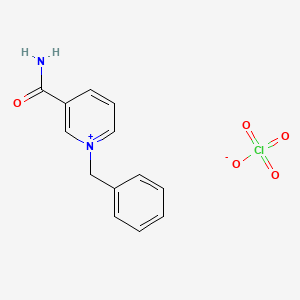
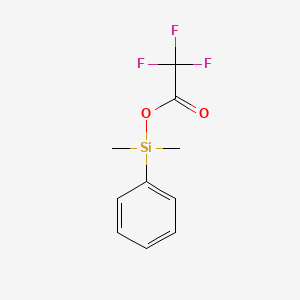
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
